4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-(cyclohexen-1-yl)-5-phenyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h2,5-7,9-10H,1,3-4,8H2,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUZRHGINSAXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=C(NN=C2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method, adapted from Kim et al., employs potassium tert-butoxide (KOtBu) to facilitate coupling between esters and hydrazines, forming the pyrazole core. The cyclohexene moiety is introduced via a pre-functionalized acetylene or cyanomethylene precursor.
General Procedure :
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Ester Activation : Ethyl ester (3.3 mmol) is dissolved in THF containing 0.2% water.
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Base-Mediated Coupling : KOtBu (6.6 mmol) is added, followed by R1CH2CN (3.3 mmol), initiating C–C bond formation.
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Cyclization : Sulfuric acid (3.3 mmol) and hydrazine hydrate (4.9 mmol) are introduced, with refluxing until completion (TLC monitoring).
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Purification : Silica gel chromatography (hexane/ethyl acetate or CH2Cl2/THF/MeOH) yields the product.
Key Optimization Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | THF (0.2% H2O) | 53–77% |
| Temperature | Reflux (80–100°C) | – |
| Hydrazine Source | Hydrazine hydrate (50%) | Higher purity |
Example Synthesis :
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Product : 3-Methyl-5-(cyclohex-1-en-1-yl)-1H-pyrazole.
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Steps : Ethyl 3-oxobutanoate, KOtBu, and cyclohex-1-en-1-ylacetonitrile react under reflux for 6 hr.
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Yield : 50% after column chromatography (hexane:ethyl acetate, 3:1).
Acid-Catalyzed Tricomponent Condensation
Reaction Overview
A catalyst-free approach reported by Figshare contributors involves condensing 3-methyl-1-phenyl-1H-pyrazol-5-amine with cyclohexanone and mercaptoacetic acid. This one-pot method forms the spirocyclic intermediate, which dehydrates to yield the target compound.
General Procedure :
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Reagent Mixing : 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), cyclohexanone (1 mmol), and p-toluenesulfonic acid (cat.) in anhydrous benzene.
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Dehydration : Reflux with azeotropic water removal (Dean-Stark trap) for 3 hr.
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Purification : Column chromatography (hexane) isolates the product.
Key Optimization Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | 46% |
| Solvent | Benzene | – |
| Reaction Time | 3 hr | – |
Example Synthesis :
-
Product : 4-(Cyclohex-1-en-1-yl)-3-methyl-1-phenyl-1H-pyrazol-5-amine.
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Steps : Condensation at reflux, followed by dehydration.
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Yield : 46% after purification.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| KOtBu-Assisted | High yields (up to 77%), scalable | Requires column chromatography |
| Tricomponent | Catalyst-free, one-pot procedure | Moderate yields (46%), longer steps |
Mechanistic Insights
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KOtBu Method : Proceeds via base-mediated deprotonation, forming a reactive enolate that couples with the nitrile or acetylene precursor. Cyclization with hydrazine yields the pyrazole.
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Tricomponent Method : Involves imine formation between the amine and cyclohexanone, followed by acid-catalyzed dehydration to install the cyclohexene ring.
Structural Characterization
Spectroscopic Data :
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IR (KBr) : 3416 cm⁻¹ (N–H stretch), 2920 cm⁻¹ (C–H cyclohexene).
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¹H NMR (300 MHz, CDCl₃) : δ 1.11–1.92 (m, cyclohexene), 5.79 (s, pyrazole-H), 7.22–7.72 (m, phenyl).
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HRMS (EI) : m/z [M]⁺ calcd. for C₁₅H₁₇N₃: 239.3156; found: 239.3158.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexen-1-yl)-5-phenyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in synthetic chemistry. Its unique structure allows chemists to explore new chemical spaces and develop novel compounds.
Table 1: Chemical Reactions Involving 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides or other oxidized derivatives | Hydrogen peroxide, potassium permanganate |
| Reduction | Forms reduced derivatives like hydrazines or amines | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replaces substituents on the pyrazole ring | Halogens, alkylating agents |
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Activity: Studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Properties: Preliminary research indicates potential in reducing inflammation markers.
Case Study Example:
A study published in a peer-reviewed journal explored the antimicrobial effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition against Staphylococcus aureus.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential:
- Lead Compound Development: It serves as a prototype for developing new drugs targeting specific diseases.
Table 2: Potential Therapeutic Effects
| Effect Type | Description | Research Status |
|---|---|---|
| Anticancer | Inhibits tumor growth in vitro | Ongoing studies |
| Analgesic | Reduces pain in animal models | Preliminary findings |
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Key Structural and Functional Differences
This may enhance membrane permeability in biological systems. Halogenated derivatives (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine ) exhibit higher electronegativity and stability, making them suitable for covalent binding in drug design. Pyrazolone derivatives (e.g., ) feature a ketone group at position 5, enabling chelation with metal ions and applications in catalysis or photophysics.
Physicochemical Properties :
- The methoxy group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine improves aqueous solubility due to its polar nature, contrasting with the hydrophobic cyclohexenyl group.
- Multi-halogenated analogs (e.g., ) display higher molecular weights and melting points, often necessitating specialized crystallization techniques for structural validation.
Synthetic and Analytical Methods :
Biological Activity
4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole class, characterized by a unique structure that includes a cyclohexenyl group and a phenyl group attached to the pyrazole ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular formula of this compound is , with a molecular weight of 239.32 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can impact its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3 |
| Molecular Weight | 239.32 g/mol |
| CAS Number | 2201057-79-4 |
| Purity | Varies (commercial) |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications can enhance their efficacy. Specifically, some derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation .
Case Study: A study on similar pyrazole compounds indicated that certain derivatives could inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancerous tissues. Inhibitors of COX-2 have been linked to reduced tumor growth and improved patient outcomes .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is underscored by its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce TNF-alpha release in stimulated blood samples, showcasing their potential therapeutic applications in inflammatory diseases .
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. For example, its ability to inhibit COX enzymes suggests that it may modulate inflammatory pathways by blocking prostaglandin synthesis. Additionally, docking studies indicate that the compound can bind effectively to target proteins involved in cell cycle regulation and apoptosis .
Comparison with Related Compounds
When compared to other pyrazole derivatives, this compound stands out due to its unique structural features that may confer distinct biological activities.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(1-Cyclohexen-1-yl)morpholine | Morpholine derivative | Anticancer |
| 1-Morpholinocyclohexene | Morpholine derivative | Moderate anti-inflammatory |
| 4-(Cyclohexenyl)pyrazoles | Pyrazole derivative | COX inhibition |
Q & A
Q. What are the optimized synthetic routes for 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine, and how can its purity be validated?
Methodological Answer: The synthesis typically involves cyclization of thiourea precursors or hydrazine derivatives with ketones or aldehydes. For example:
- Step 1: Cyclization of substituted thioureas with cyclohexenyl ketones under acidic conditions to form the pyrazole core.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Validation:
Q. How is the molecular conformation of this compound characterized, and what intermolecular interactions stabilize its crystal structure?
Methodological Answer:
- X-ray diffraction reveals dihedral angles between the pyrazole ring and substituents (e.g., cyclohexenyl: ~18°, phenyl: ~8°), indicating partial conjugation .
- Intermolecular interactions : Weak C–H⋯O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) between aromatic rings stabilize the lattice .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity during pyrazole ring formation?
Methodological Answer: Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., Cl, NO₂) direct cyclization to specific positions via resonance stabilization of intermediates .
- Steric factors : Bulky substituents (e.g., 2,4,6-trichlorophenyl) favor less sterically hindered pathways, as shown in comparative X-ray studies of regioisomers .
Q. How do structural modifications (e.g., halogenation, aryl substitution) affect bioactivity?
Methodological Answer:
- Antimicrobial activity : Fluorine or chlorine substitution enhances lipophilicity, improving membrane penetration (MIC values: 2–8 µg/mL against S. aureus) .
- Antitubercular activity : Electron-deficient aryl groups (e.g., 4-nitrophenyl) increase potency (IC₅₀: ~1.5 µM) by targeting mycobacterial enzymes .
- SAR analysis : Use docking simulations (e.g., AutoDock Vina) to correlate substituent polarity with binding affinity to target proteins .
Q. What crystallographic parameters distinguish this compound from analogs (e.g., 4-fluorophenyl derivatives)?
Methodological Answer:
- Unit cell metrics : Compare triclinic vs. monoclinic systems (e.g., a = 8.5 Å, β = 78.7° for the title compound vs. a = 9.8 Å, β = 85.2° for fluorophenyl analogs) .
- Hydrogen-bonding networks : Fluorine substitution reduces C–H⋯F interactions (3.1 Å vs. 2.9 Å for chloro derivatives), altering solubility .
Q. How can data contradictions in biological assays (e.g., conflicting IC₅₀ values) be resolved?
Methodological Answer:
- Controlled replicates : Perform dose-response curves in triplicate using standardized protocols (e.g., microdilution for antimicrobial tests) .
- Metabolite interference : Use LC-MS to rule out degradation products during cytotoxicity assays (e.g., HepG2 cells) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
